2-({[5-bromo-2-(4-methylbenzenesulfonamido)phenyl](phenyl)methyl}amino)acetic acid
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Overview
Description
2-({5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetic acid is a complex organic compound that features a brominated aromatic ring, a sulfonamide group, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetic acid typically involves multiple steps, starting with the bromination of an aromatic precursor. The sulfonamide group is introduced via a sulfonation reaction, followed by the attachment of the amino acid derivative through a series of coupling reactions. Common reagents used in these reactions include bromine, sulfonyl chlorides, and amino acid derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and sulfonation reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity. The specific conditions would depend on the desired yield and purity requirements .
Chemical Reactions Analysis
Types of Reactions
2-({5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The brominated aromatic ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The conditions vary depending on the specific reaction, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
2-({5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The brominated aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the sulfonamide group.
2-Bromo-2-phenylacetic acid: Contains a brominated aromatic ring but differs in the functional groups attached.
Uniqueness
2-({5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetic acid is unique due to the combination of its brominated aromatic ring, sulfonamide group, and amino acid derivative. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[[5-bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-15-7-10-18(11-8-15)30(28,29)25-20-12-9-17(23)13-19(20)22(24-14-21(26)27)16-5-3-2-4-6-16/h2-13,22,24-25H,14H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICHOBXDQPYPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C(C3=CC=CC=C3)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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